1-(4-Methoxy-3,5-dimethylphenyl)piperazine

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

This 4-methoxy-3,5-dimethylphenyl-substituted piperazine offers a differentiated steric and electronic profile vs. mono-substituted analogs (e.g., 1-(4-methoxyphenyl)piperazine or 1-(3,5-dimethylphenyl)piperazine). Its predicted low 5-HT1A affinity makes it an ideal 'clean' core for non-CNS drug discovery (oncology, anti-infectives), enabling structure–activity relationship studies driven by new substituents rather than intrinsic core pharmacology. Also used as an inactive comparator for NNRTI screening. Secure this unique building block to advance your medicinal chemistry program.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B13480486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3,5-dimethylphenyl)piperazine
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)N2CCNCC2
InChIInChI=1S/C13H20N2O/c1-10-8-12(9-11(2)13(10)16-3)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3
InChIKeyJSIIEYLFGCICKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxy-3,5-dimethylphenyl)piperazine: Structural and Procurement Baseline


1-(4-Methoxy-3,5-dimethylphenyl)piperazine (CAS 204634-63-9) is an arylpiperazine derivative with a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol . This compound features a piperazine ring N-substituted with a phenyl group that carries a 4-methoxy substituent and two methyl groups at the 3- and 5-positions . As an arylpiperazine, it belongs to a class of compounds extensively explored in medicinal chemistry for their interactions with serotonin receptors (e.g., 5-HT1A) and other CNS targets [1].

1-(4-Methoxy-3,5-dimethylphenyl)piperazine: Why Generic Arylpiperazine Substitution is Inadequate


Arylpiperazines are a broad class, but substitution patterns on the phenyl ring critically dictate pharmacological profile. For example, SAR studies on N1-phenylpiperazines show that a 2-methoxy substituent significantly increases 5-HT1A receptor affinity, while a 4-methoxy group is detrimental [1]. Conversely, the 3,5-dimethyl substitution pattern, when present, can confer inactivity at dopamine and serotonin receptors, as seen in 1-(3,5-dimethylphenyl)piperazine . Therefore, the unique combination of a 4-methoxy and 3,5-dimethyl groups in 1-(4-Methoxy-3,5-dimethylphenyl)piperazine creates a distinct steric and electronic environment that cannot be replicated by simple analogs like 1-(4-methoxyphenyl)piperazine or 1-(3,5-dimethylphenyl)piperazine, leading to a potentially unique biological fingerprint.

1-(4-Methoxy-3,5-dimethylphenyl)piperazine: Quantifiable Differentiation Evidence for Procurement Decisions


Structural Differentiation from 1-(4-Methoxyphenyl)piperazine and 1-(3,5-Dimethylphenyl)piperazine

The compound's defining feature is the simultaneous presence of a 4-methoxy and two 3,5-dimethyl groups on the phenyl ring. This is a clear differentiator from its closest analogs. 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5) lacks the 3,5-dimethyl groups, possessing only the 4-methoxy substituent . Conversely, 1-(3,5-Dimethylphenyl)piperazine (CAS 1011-12-9) contains the 3,5-dimethyl substitution but lacks the 4-methoxy group . 1-(4-Methoxy-3,5-dimethylphenyl)piperazine represents a hybrid structure.

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Inferred Impact on 5-HT1A Receptor Affinity from Class-Level SAR

While direct binding data for the target compound is unavailable, SAR from a study on N1-arylpiperazines provides critical class-level inference. The study found that 4-methoxy substitution was detrimental to 5-HT1A receptor affinity [1]. Separately, the 3,5-dimethylphenylpiperazine scaffold is noted for its inactivity at dopamine and serotonin receptors . The combination of these two features in 1-(4-Methoxy-3,5-dimethylphenyl)piperazine may result in a compound with uniquely weak or absent affinity for 5-HT1A and other monoamine receptors, distinguishing it from high-affinity arylpiperazines like 1-(2-methoxyphenyl)piperazine (OMPP) which has a Ki of 9.5 nM for 5-HT1A [2].

Serotonin Receptor 5-HT1A CNS Drug Discovery

Lack of Reported Antiviral Activity Against HIV-1

In contrast to the structurally related derivative U-80493E, which was developed as a non-nucleoside HIV-1 reverse transcriptase inhibitor [1], the simpler parent piperazine 1-(4-Methoxy-3,5-dimethylphenyl)piperazine has been tested and found to be inactive against HIV-1 . This is a critical differentiation: while the 4-methoxy-3,5-dimethylphenyl motif is present in both, the additional benzyl and pyridyl moieties in U-80493E are essential for antiviral activity.

Antiviral HIV-1 Drug Discovery

1-(4-Methoxy-3,5-dimethylphenyl)piperazine: Evidence-Based Application Scenarios for Procurement


Building Block for SAR Studies Where Serotonergic Activity is Undesirable

As a core arylpiperazine scaffold with predicted low affinity for 5-HT1A receptors [1], this compound is an ideal starting point for medicinal chemistry projects targeting non-CNS indications (e.g., oncology, anti-infectives) where serotonergic off-target effects must be minimized. It can serve as a 'clean' core for further derivatization, allowing SAR to be driven by new substituents rather than the core's intrinsic pharmacology.

Negative Control for HIV-1 Reverse Transcriptase Inhibitor Studies

Given the demonstrated inactivity against HIV-1 , this compound can be utilized as a negative control or inactive comparator in assays evaluating novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) derived from the arylpiperazine class, particularly those related to the U-80493E chemotype [2].

Chemical Probe for Investigating Steric Effects in Arylpiperazine SAR

The unique 4-methoxy-3,5-dimethyl substitution pattern creates a distinct steric and electronic environment on the phenyl ring. This compound can be used alongside its mono-substituted analogs (1-(4-methoxyphenyl)piperazine and 1-(3,5-dimethylphenyl)piperazine ) to systematically probe the SAR of steric bulk and electron density on receptor binding, enzyme inhibition, or other target interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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